molecular formula C12H16N2 B568738 Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]- CAS No. 69716-73-0

Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-

Cat. No. B568738
CAS RN: 69716-73-0
M. Wt: 188.274
InChI Key: MPPDZKBMBLBQCH-UHFFFAOYSA-N
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Description

“Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-” is a derivative of acetonitrile, which is an organic compound with the formula CH3CN . Acetonitrile is a colorless liquid and is often used as a solvent in organic synthesis .


Molecular Structure Analysis

The molecular structure of acetonitrile consists of a carbon © atom triple-bonded to a nitrogen (N) atom, with the carbon also bonded to three hydrogen (H) atoms . The molecular weight of acetonitrile is 41.0519 g/mol .


Chemical Reactions Analysis

Acetonitrile can participate in a variety of chemical reactions. For example, it can be used as a raw material in [2+2] cyclization reactions to synthesize cyclobutenone . It can also undergo oxidation reactions to form isocyanates .


Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a density of 0.786 g/cm^3 at 25°C, a melting point of -46 to -44 °C, and a boiling point of 81.3 to 82.1 °C . It is miscible in water .

Scientific Research Applications

Catalysis and Polymerization

Acetonitrile serves as a solvent in the copper-catalyzed oxidative polymerization of 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. The study explores the influence of N,O-containing ligands on polymerization rates, highlighting the role of acetonitrile in facilitating these reactions (Guieu et al., 2004).

Organic Synthesis

Acetonitrile is used in the transformation of primary amines to N-monoalkylhydroxylamines, demonstrating its utility in organic synthesis processes. This study showcases the versatility of acetonitrile in mediating complex reactions and its potential for creating valuable organic compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).

Electrochemistry

The study of the reduction of α-hydroxyquinones in acetonitrile reveals insights into electron transfer processes and the influence of substituents on these reactions. This research highlights acetonitrile's role as a solvent in electrochemical studies, offering a better understanding of reaction mechanisms (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Anticancer Research

Acetonitrile derivatives are synthesized for evaluation as anticancer agents, showing potential in the development of new treatments. This application underscores the importance of acetonitrile-based compounds in medicinal chemistry and drug discovery (Sa̧czewski et al., 2006).

Photoluminescent Materials

The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile leads to the discovery of a new class of photoluminescent materials. This study illustrates the innovative use of acetonitrile in synthesizing materials with unique optical properties, contributing to advancements in material science (Ekinci et al., 2000).

Safety and Hazards

Acetonitrile is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Safety measures include avoiding breathing in its mist or vapors, using it only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-[(2-methyl-1-phenylpropan-2-yl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,14-9-8-13)10-11-6-4-3-5-7-11/h3-7,14H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPDZKBMBLBQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyanomethyl Phentermine

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